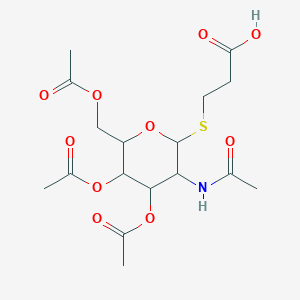
Propionyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy--D-thiogalactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3,4,6-Tri-O-acetil-2-acetamido-2-desoxi-D-tiogalactopiranósido de propionilo es un derivado complejo de carbohidratos con aplicaciones significativas en el campo de la glicobiología y el descubrimiento de fármacos. Este compuesto es conocido por su papel como intermedio en la síntesis de fármacos basados en carbohidratos y vacunas de conjugados de carbohidratos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Las condiciones de reacción a menudo incluyen el uso de anhídrido acético y una base como la piridina para facilitar el proceso de acetilación .
Métodos de producción industrial
Los métodos de producción industrial de este compuesto no están ampliamente documentados, pero probablemente implican rutas sintéticas similares con optimización para la producción a gran escala. El uso de equipos de síntesis automatizados y medidas estrictas de control de calidad garantiza la consistencia y la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El 3,4,6-Tri-O-acetil-2-acetamido-2-desoxi-D-tiogalactopiranósido de propionilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede usar para introducir grupos funcionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden emplear para eliminar grupos que contienen oxígeno o reducir los dobles enlaces.
Sustitución: Las reacciones de sustitución son comunes para introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas y niveles de pH controlados para garantizar el resultado deseado .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o aldehídos, mientras que la reducción puede producir alcoholes o alcanos. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, incluidos haluros, aminas y éteres .
Aplicaciones Científicas De Investigación
El 3,4,6-Tri-O-acetil-2-acetamido-2-desoxi-D-tiogalactopiranósido de propionilo se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas:
Química: Sirve como bloque de construcción para la síntesis de carbohidratos complejos y glicoconjugados.
Biología: El compuesto se utiliza para estudiar las interacciones carbohidrato-proteína y el papel de los glicanos en los procesos biológicos.
Medicina: Es un intermedio clave en el desarrollo de vacunas de conjugados de carbohidratos para infecciones bacterianas como la meningitis.
Mecanismo De Acción
El mecanismo de acción del 3,4,6-Tri-O-acetil-2-acetamido-2-desoxi-D-tiogalactopiranósido de propionilo implica su interacción con objetivos moleculares específicos, como las enzimas involucradas en el metabolismo de los carbohidratos. El compuesto puede inhibir o modificar la actividad de estas enzimas, lo que lleva a cambios en las estructuras y funciones de los glicanos. Este mecanismo es crucial para sus aplicaciones en el descubrimiento de fármacos y el desarrollo de agentes terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
Cloruro de 2-acetamido-3,4,6-tri-O-acetil-2-desoxi-alfa-D-glucopiranosilo: Este compuesto es similar en estructura y se utiliza en aplicaciones similares, particularmente en la síntesis de glicoconjugados.
Fosfato de decilo de trietilamonio 2-acetamido-3,4,6-tri-O-acetil-2-desoxi-D-glucopiranosilo: Otro compuesto relacionado con aplicaciones en investigación antibacteriana y antituberculosa.
Singularidad
El 3,4,6-Tri-O-acetil-2-acetamido-2-desoxi-D-tiogalactopiranósido de propionilo es único debido a su grupo propionilo específico, que puede influir en su reactividad e interacciones con las moléculas biológicas. Esta singularidad lo hace particularmente valioso en la síntesis de glicoconjugados especializados y en estudios de interacciones carbohidrato-proteína .
Propiedades
Fórmula molecular |
C17H25NO10S |
|---|---|
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C17H25NO10S/c1-8(19)18-14-16(27-11(4)22)15(26-10(3)21)12(7-25-9(2)20)28-17(14)29-6-5-13(23)24/h12,14-17H,5-7H2,1-4H3,(H,18,19)(H,23,24) |
Clave InChI |
WLORUKFYOHVXSC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C(C(C(OC1SCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)


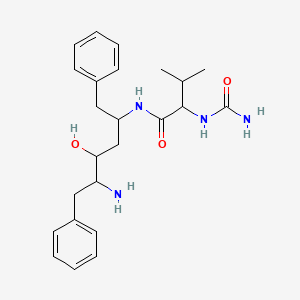

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)
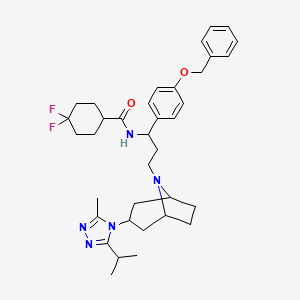

![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)
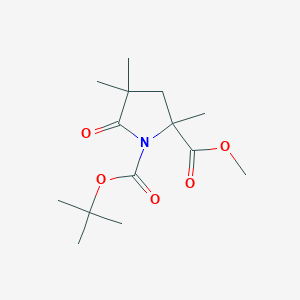
![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)
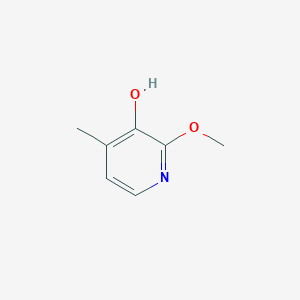
![N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid](/img/structure/B12287505.png)
